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These application notes provide detailed protocols for assessing the synergistic activity of

Ceftolozane in combination with other antibiotics. The following methods are described: the

checkerboard microdilution assay, the time-kill assay, and the gradient diffusion strip (E-test)

method. Each section includes a detailed protocol, data presentation guidelines, and a

workflow diagram.

Introduction to Synergy Testing
In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to

enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant

bacterial strains. Synergy occurs when the combined effect of two or more antibiotics is

significantly greater than the sum of their individual effects.[1] Conversely, antagonism is the

outcome where the combined effect is less than that of the most active drug alone.[1]

Indifference or an additive effect falls between these two extremes.[1]

This document outlines the most common in vitro methods to quantitatively assess the

interaction between Ceftolozane, a novel cephalosporin, and other antimicrobial agents.
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The checkerboard assay is a widely used method to determine the Fractional Inhibitory

Concentration (FIC) index, which quantifies the nature of the interaction between two

antibiotics.[2]

Principle
In a microtiter plate, serial dilutions of two antibiotics are combined in a checkerboard pattern to

test various concentration combinations against a standardized bacterial inoculum. The FIC

index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and

in combination.

Experimental Protocol
Materials:

Ceftolozane and other antibiotic(s) of interest (analytical grade powder)

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial isolate(s) to be tested

Sterile tubes for dilutions

Multichannel pipette

Incubator (35°C ± 2°C)

Spectrophotometer or McFarland standards

Procedure:

Preparation of Antibiotic Stock Solutions:

Prepare stock solutions of each antibiotic in a suitable solvent according to the

manufacturer's instructions.

Sterilize the stock solutions by filtration.
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Determination of MIC of Individual Agents:

Before performing the checkerboard assay, determine the MIC of Ceftolozane and the

other antibiotic individually against the test organism(s) using the broth microdilution

method as per Clinical and Laboratory Standards Institute (CLSI) guidelines. This will

determine the concentration range for the checkerboard plate.

Preparation of Checkerboard Plate:

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[3]

Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of Ceftolozane.

Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of the second antibiotic.

The resulting plate will have a gradient of Ceftolozane concentrations in the columns and

a gradient of the second antibiotic concentrations in the rows.

Include a row with serial dilutions of Ceftolozane alone (e.g., row H) and a column with

serial dilutions of the second antibiotic alone (e.g., column 11) to redetermine the MICs.[4]

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Inoculum Preparation and Inoculation:

Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland

standard.

Dilute the suspension in CAMHB to achieve a final inoculum concentration of

approximately 5 x 10^5 CFU/mL in each well.[3]

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial

suspension. The final volume in each well will be 200 µL.

Incubation:

Incubate the microtiter plate at 35°C ± 2°C for 16-24 hours.[2]
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Reading the Results:

After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the

lowest concentration of an antibiotic that completely inhibits visible growth.

Determine the MIC of each antibiotic alone from the control row and column.

For the combination wells, identify the wells that show no growth. The concentrations of

Ceftolozane and the second antibiotic in these wells are the MICs in combination.

Data Presentation and Interpretation
The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory

Concentration Index (FICI).

FICI Calculation:

FICI = FIC of Ceftolozane + FIC of Antibiotic B

Where:

FIC of Ceftolozane = (MIC of Ceftolozane in combination) / (MIC of Ceftolozane alone)

FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

The FICI is calculated for each well that shows no growth, and the lowest FICI value is

reported.[2]

Interpretation of FICI:

FICI Value Interpretation

≤ 0.5 Synergy

> 0.5 to ≤ 1.0 Additive

> 1.0 to < 4.0 Indifference

≥ 4.0 Antagonism
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Source:[3][5]

Example Data Table:
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Workflow Diagram

Preparation Assay Setup Analysis

Prepare Antibiotic
Stock Solutions

Determine Individual
MICs

Prepare 96-well Plate
with Serial Dilutions

Prepare Bacterial
Inoculum (0.5 McFarland)

Inoculate Plate Incubate Plate
(16-24h at 35°C)

Read MICs
(Visual Inspection) Calculate FICI Interpret Results

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.clyte.tech/post/the-coolest-assay-to-learn-step-by-step-guide-to-the-checkerboard-assay
https://clinician.nejm.org/nejm-jw.NA46687
https://www.benchchem.com/product/b1250060?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the checkerboard microdilution assay.

Quality Control and Troubleshooting
Quality Control: Include a reference strain with known MICs for the tested antibiotics.

Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are commonly

used.[6]

Troubleshooting:

Inconsistent results: Ensure accurate pipetting and proper mixing of reagents.

No growth in control wells: Check the viability of the inoculum and the quality of the growth

medium.

Contamination: Use aseptic techniques throughout the procedure.

Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity

of antibiotics over time.

Principle
A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, at

specific concentrations. The number of viable bacteria is determined at various time points over

a 24-hour period.

Experimental Protocol
Materials:

Ceftolozane and other antibiotic(s) of interest

Culture tubes or flasks

CAMHB

Bacterial isolate(s)
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Shaking incubator (35°C ± 2°C)

Spectrophotometer or McFarland standards

Sterile saline or phosphate-buffered saline (PBS) for dilutions

Agar plates for colony counting

Procedure:

Inoculum Preparation:

Grow the bacterial isolate to the mid-logarithmic phase in CAMHB.

Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 to 1 x 10^6

CFU/mL in fresh CAMHB.

Assay Setup:

Prepare tubes or flasks containing CAMHB with the following:

No antibiotic (growth control)

Ceftolozane alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

Second antibiotic alone (at a clinically relevant concentration)

Ceftolozane and the second antibiotic in combination

Incubation and Sampling:

Inoculate each tube or flask with the prepared bacterial suspension.

Incubate at 35°C ± 2°C with shaking.

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each

tube.

Viable Cell Counting:
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Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

Plate a known volume of the appropriate dilutions onto agar plates.

Incubate the plates at 35°C ± 2°C for 18-24 hours.

Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time

point.

Data Presentation and Interpretation
The results are typically presented as a time-kill curve, plotting the log10 CFU/mL against time.

Interpretation:

Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active

single agent at 24 hours.[7]

Indifference: A < 2-log10 increase or decrease in CFU/mL between the combination and the

most active single agent.

Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active

single agent.

Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8]

Example Data Table:

Time (hours)
Growth
Control (log10
CFU/mL)

Ceftolozane
(log10
CFU/mL)

Meropenem
(log10
CFU/mL)

Ceftolozane +
Meropenem
(log10
CFU/mL)

0 6.0 6.0 6.0 6.0

4 7.2 5.5 5.8 4.1

8 8.5 5.1 5.3 2.8

24 9.1 4.8 5.0 <2.0
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Note: Data are hypothetical for illustrative purposes.
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Caption: Workflow for the time-kill assay.

Quality Control and Troubleshooting
Quality Control: A growth control is essential to ensure the bacteria are viable and growing

under the test conditions.

Troubleshooting:

Drug carryover: Ensure proper dilution to prevent residual antibiotic from inhibiting growth

on the agar plates.

Clumping of bacteria: Vortex samples thoroughly before dilution and plating.

Gradient Diffusion Strip (E-test) Method
The E-test method is a simpler alternative to the checkerboard assay for assessing synergy.
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Two antibiotic-impregnated strips are placed on an agar plate inoculated with the test

organism. The interaction is observed by the shape of the inhibition zones.

Experimental Protocol
Materials:

Ceftolozane and other antibiotic E-test strips

Mueller-Hinton agar (MHA) plates

Bacterial isolate(s)

Sterile swabs

Incubator (35°C ± 2°C)

Procedure:

Inoculum Preparation:

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn

of bacteria.

Application of E-test Strips:

Allow the inoculum to dry for 5-15 minutes.

Place the E-test strip for Ceftolozane on the agar surface.

Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip,

ensuring the MIC scales intersect at the respective MICs of each drug alone.

Incubation:

Incubate the plate at 35°C ± 2°C for 16-20 hours.
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Reading the Results:

After incubation, read the MIC value where the ellipse of inhibition intersects the E-test

strip for each antibiotic.

For the combination, read the MIC at the point of intersection of the inhibition zones.

Data Presentation and Interpretation
The FICI is calculated using the MIC values obtained from the E-test strips.

FICI Calculation:

FICI = (MIC of Ceftolozane in combination / MIC of Ceftolozane alone) + (MIC of Antibiotic B in

combination / MIC of Antibiotic B alone)

The interpretation of the FICI is the same as for the checkerboard assay.

Example Data Table:

Bacterial
Strain

Ceftoloza
ne MIC
(µg/mL)

Fosfomyc
in MIC
(µg/mL)

Ceftoloza
ne MIC in
Combinat
ion
(µg/mL)

Fosfomyc
in MIC in
Combinat
ion
(µg/mL)

FICI
Interactio
n

P.

aeruginosa

3

4 64 1 16 0.5 Additive

P.

aeruginosa

4

16 128 2 32 0.375 Synergy

Note: Data are hypothetical for illustrative purposes.
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Caption: Workflow for the E-test synergy assay.

Quality Control and Troubleshooting
Quality Control: Perform MIC testing of reference strains with the E-test strips to ensure their

accuracy.

Troubleshooting:

Uneven growth: Ensure the inoculum is spread evenly over the entire agar surface.

Fuzzy inhibition zones: Ensure the agar surface is dry before applying the strips.

Interpretation of Synergy
The following diagram illustrates the interpretation of the Fractional Inhibitory Concentration

Index (FICI) value.

Interaction Outcome

FICI Value

Synergy
(FICI ≤ 0.5)

≤ 0.5

Additive
(0.5 < FICI ≤ 1.0)

> 0.5 and ≤ 1.0

Indifference
(1.0 < FICI < 4.0)

> 1.0 and < 4.0

Antagonism
(FICI ≥ 4.0)

≥ 4.0
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Caption: Interpretation of the FICI value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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